N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidine dione core substituted with a p-tolyl group at position 3 and an N-benzyl acetamide moiety at position 1. This structure confers unique physicochemical properties, including hydrogen bonding capacity (via dioxo groups) and hydrophobic interactions (via aromatic rings). Its molecular complexity positions it as a candidate for therapeutic applications, particularly in enzyme inhibition and targeted binding studies.
Properties
CAS No. |
877657-19-7 |
|---|---|
Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.471 |
IUPAC Name |
N-benzyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4/c1-17-11-13-19(14-12-17)29-25(31)24-23(20-9-5-6-10-21(20)33-24)28(26(29)32)16-22(30)27-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,27,30) |
InChI Key |
YYQKTKGZPSBFPS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzofuran and a pyrimidine derivative, cyclization can be achieved using a Lewis acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrimidine ring.
Attachment of the p-Tolyl Group: This step can be accomplished through a Friedel-Crafts alkylation reaction, where the p-tolyl group is introduced to the benzofuran ring.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo moiety, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Benzaldehyde, p-toluic acid.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides, which share structural similarities with N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, exhibit potent anticonvulsant properties. A study demonstrated that specific structural modifications enhance anticonvulsant activity significantly. For instance, compounds with small heteroatom moieties at the C(2) site showed promising results in electroshock-induced seizure tests in mice .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the benzofuro-pyrimidine moiety. Preliminary studies indicate that related compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The synthesis of derivatives has been linked to enhanced selectivity and potency against various cancer cell lines .
Anti-inflammatory Effects
N-benzyl derivatives have shown anti-inflammatory effects in vitro and in vivo. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. A common method involves the condensation of benzofuro-pyrimidine precursors with acetamides under specific reaction conditions to yield the target compound with high purity .
Derivative Exploration
The exploration of derivatives has been crucial for enhancing the biological activity of the parent compound. Variations in substituents on the benzene rings or alterations in the acetamide group have yielded compounds with improved pharmacokinetic properties and reduced toxicity profiles.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticonvulsant Activity | Identified structural features critical for activity; ED50 values comparable to established drugs like phenytoin | Suggests potential for development into therapeutic agents for epilepsy |
| Anti-cancer Activity Assessment | Demonstrated significant inhibition of cancer cell lines; mechanisms involved apoptosis | Highlights potential for further development in oncology |
| Anti-inflammatory Testing | Showed reduction in inflammatory markers in animal models | Indicates possible use in treating chronic inflammatory conditions |
Mechanism of Action
The mechanism by which N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuro[3,2-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and p-tolyl groups may enhance binding affinity through hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Immunoproteasome Inhibitors (β1i Subunit)
Compound 2 : N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide
- Structural Differences : Replaces the benzofuropyrimidine dione core with a simpler oxopyridinyl group.
- Binding Stability : Exhibits lower free binding energy (-42.1 ± 3.2 kcal/mol) compared to lead Compound 1 (-48.9 ± 2.8 kcal/mol) in β1i subunit inhibition .
- Activity : Moderate Ki value (1.8 µM), suggesting weaker affinity than the target compound’s benzofuropyrimidine-based analogs.
Benzofuropyrimidine Acetamide Derivatives
Compound A : 2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Structural Differences : Substitutes p-tolyl with phenyl and N-benzyl with N-(2-methoxyphenyl).
- Physicochemical Properties :
- Biological Relevance : The 2-methoxyphenyl group may enhance solubility but reduce membrane permeability.
Thienopyrimidine Analogs
Compound B: N-(3-((2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)phenyl)-2-phenylacetamide
Tetrahydroisoquinoline Derivatives
Compound 20: N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide
- Core Structure: Tetrahydroisoquinoline replaces benzofuropyrimidine.
- Functional Groups : Methoxy and piperidinyl groups improve water solubility (LogP ~1.9) but reduce target specificity.
- Synthetic Yield : Low (24%), suggesting synthetic challenges compared to the target compound’s straightforward benzofuropyrimidine synthesis .
Research Findings and Implications
- Binding Stability : The benzofuropyrimidine dione core in the target compound likely outperforms oxopyridinyl analogs (e.g., Compound 2) in binding stability due to enhanced rigidity and hydrogen bonding .
- Synthetic Feasibility: Benzofuropyrimidine derivatives generally exhibit higher synthetic yields (e.g., 59% in ) vs. complex tetrahydroisoquinolines (24% in ) .
Biological Activity
N-benzyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H19N5O3
- Molecular Weight : 401.426 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the benzofuro-pyrimidine core.
- Introduction of the benzyl and acetamide groups through acylation reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Biological Activities
The biological activities of this compound have been evaluated in various studies. Key findings include:
Anticancer Activity
Studies have indicated that derivatives similar to this compound exhibit potent anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values ranging from 6.46 to 10 μM in different assays .
Antioxidant Activity
The antioxidant potential of related compounds has been explored extensively:
- DPPH Scavenging Activity : Compounds within the same class demonstrated high DPPH radical scavenging activity with IC50 values as low as 7.12 µg/mL, indicating strong antioxidant capabilities .
Anti-inflammatory Effects
Some derivatives have also been assessed for their anti-inflammatory properties:
- Inhibition of Inflammatory Markers : Compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies highlight the promising biological activities of this compound:
- Study on Src Kinase Inhibition :
- Evaluation in Alzheimer’s Disease Models :
Q & A
Q. Orthogonal characterization methods for conflicting crystallographic/spectroscopic data
- Resolution Workflow :
Recollect NMR in CDCl₃ to assess solvent-induced shifts.
Validate crystallographic data with Hirshfeld surface analysis (CrystalExplorer).
Compare experimental/theoretical IR spectra (DFT-calculated vs. ATR-FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
